Ethyl 3-chloropropanimidoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-chloropropanimidoate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various ethyl esters and related compounds, which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, ethyl esters are often used as intermediates in the synthesis of pharmacologically valuable products, as seen in the synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, which is a precursor to L-carnitine .

Synthesis Analysis

The synthesis of related compounds often involves stereoselective methods or reactions with different nucleophiles. For example, ethyl (R)-4-chloro-3-hydroxybutyrate is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate using a catalytic complex, with high enantioselectivity achieved in a microfluidic chip reactor . Similarly, ethyl α-chlorocyclopropaneformates undergo a [3 + 2] annulation reaction with 1,3-dicarbonyl compounds to yield multi-substituted fulvenes . These methods highlight the versatility and efficiency of synthesizing ethyl ester derivatives with specific functional groups.

Molecular Structure Analysis

The molecular structure of ethyl esters and related compounds is often confirmed using various spectroscopic techniques. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate's structure was confirmed using FT-IR, NMR, and ESI-MS spectroscopy . Computational methods such as density functional theory (DFT) are also employed to determine structural parameters and study intramolecular charge transfer interactions . The molecular structure of ethyl chloride, a simpler molecule, has been determined using electron-diffraction data and spectroscopic moments of inertia .

Chemical Reactions Analysis

Ethyl esters participate in various chemical reactions, including Michael addition-induced cyclization reactions, as seen with ethyl-2-(2-chloroethyl)acrylate . The reactivity of these compounds can be influenced by the presence of different substituents and functional groups, which can lead to the formation of novel structures with potential applications in medicinal chemistry and other fields .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters and related compounds are influenced by their molecular structure. For example, the presence of chloro and fluoro groups can affect the reactivity and stability of these compounds . The solvent system and reaction conditions, such as temperature and catalysts, play a crucial role in determining the properties and outcomes of the reactions . The enantioselectivity and activation energies associated with the synthesis of ethyl esters are critical parameters that are carefully optimized to achieve the desired products .

科学的研究の応用

Geroprotector and Aging

- Aging Patterns and Lifespan Extension: Ethyl 3-chloropropanimidoate hydrochloride has been studied for its potential as a geroprotector. It was found to increase the lifespan of certain mouse models by prolonging the 'latent' survival time and decreasing mortality rates in older mice (Emanuel & Obukhova, 1978).

Pharmacological Research

- Nonpeptidic Agonist of Urotensin-II Receptor: The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, which makes it a potential drug lead for pharmacological research (Croston et al., 2002).

Chemistry and Synthesis

- Synthesis of Schiff and Mannich Bases: The compound has been used in the synthesis of Schiff and Mannich bases from isatin derivatives, demonstrating its role in the development of new chemical entities (Bekircan & Bektaş, 2008).

- Modification of (Bacterio)chlorophyll Derivatives: The compound has been used to modify (bacterio)chlorophyll derivatives, leading to the synthesis of 3-ethylated, methylated, and unsubstituted (nickel) pyropheophorbides (Tamiaki et al., 2012).

Optical Properties and Polymorphism

- Study of Polymorphism: Ethyl 3-chloropropanimidoate hydrochloride has been characterized in terms of its polymorphic forms, highlighting challenges in analytical and physical characterization techniques (Vogt et al., 2013).

Safety And Hazards

特性

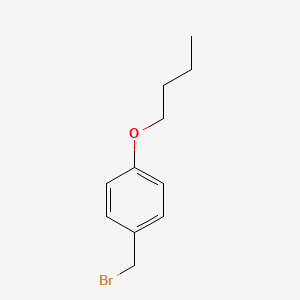

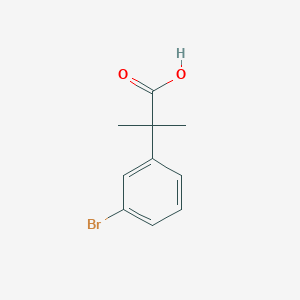

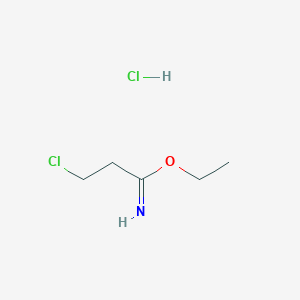

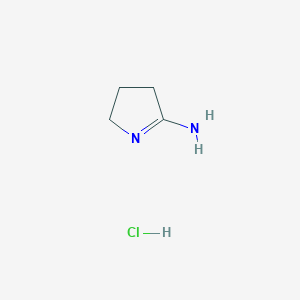

IUPAC Name |

ethyl 3-chloropropanimidate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c1-2-8-5(7)3-4-6;/h7H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPINVLPNTQCTHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500337 |

Source

|

| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloropropanimidoate hydrochloride | |

CAS RN |

21367-89-5 |

Source

|

| Record name | 21367-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)